molecular formula C9H17F6N2P B1339801 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate CAS No. 227617-70-1

1-Butyl-2,3-dimethylimidazolium hexafluorophosphate

Cat. No.: B1339801
CAS No.: 227617-70-1
M. Wt: 298.21 g/mol
InChI Key: JWFPQAXAGSAKRF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-Butyl-2,3-dimethylimidazolium hexafluorophosphate plays a crucial role in biochemical reactions, particularly as a solvent and catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that might otherwise be challenging to achieve. For instance, this compound has been used in the preparation of carbon paste electrodes for the detection of adenosine-5′-triphosphate in injection samples . The nature of these interactions often involves the stabilization of transition states and the enhancement of reaction rates, making this compound an essential component in biochemical assays.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause skin and eye irritation, indicating its potential impact on cellular membranes and signaling pathways . Additionally, its role as a solvent in biochemical reactions suggests that it can alter the local environment of cells, thereby influencing metabolic activities and gene expression patterns.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, either stabilizing or destabilizing them, depending on the context. This compound has been shown to participate in enzyme inhibition or activation, thereby modulating biochemical pathways . Changes in gene expression induced by this compound are often a result of its interaction with transcription factors and other regulatory proteins, highlighting its multifaceted role in cellular biochemistry.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known for its stability, but it can degrade under certain conditions, leading to alterations in its biochemical activity . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings where it is used as a solvent or catalyst. These temporal changes are crucial for understanding the full scope of its biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may facilitate biochemical reactions without causing significant adverse effects. At higher doses, it can exhibit toxic properties, such as causing respiratory irritation and skin damage . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in biochemical research and applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. Its role as a solvent and catalyst allows it to influence the rates of metabolic reactions, thereby affecting the overall metabolic profile of cells . This compound’s interactions with specific enzymes can lead to changes in the production and utilization of key metabolites, highlighting its importance in metabolic studies.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation within specific cellular compartments . The compound’s ability to dissolve a wide range of substances also affects its distribution, as it can facilitate the transport of other molecules across cellular membranes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for its activity and function, as it allows the compound to interact with specific biomolecules and participate in localized biochemical reactions . Understanding the factors that govern its subcellular distribution is essential for optimizing its use in biochemical research.

Preparation Methods

1-Butyl-2,3-dimethylimidazolium hexafluorophosphate can be synthesized through a series of chemical reactions. One common method involves the alkylation of 2,3-dimethylimidazole with 1-chlorobutane to form 1-butyl-2,3-dimethylimidazolium chloride. This intermediate is then reacted with hexafluorophosphoric acid to yield this compound .

Reaction Conditions:

Chemical Reactions Analysis

1-Butyl-2,3-dimethylimidazolium hexafluorophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Green Solvent

BDiMIM PF6 is widely recognized for its role as a green solvent . Its low volatility and non-flammability make it an environmentally friendly alternative to traditional organic solvents. It has been effectively utilized in the extraction of pollutants like endosulfan from aqueous solutions using supported liquid membranes, demonstrating its potential for environmental remediation .

Electrochemical Applications

The compound has shown promising results in electrochemical applications. It serves as a binder in the preparation of carbon paste electrodes, which are crucial for the sensitive electrochemical detection of biomolecules such as adenosine triphosphate (ATP). Studies have reported that electrodes incorporating BDiMIM PF6 exhibit enhanced sensitivity and stability .

Table 1: Electrochemical Properties of BDiMIM PF6-Based Electrodes

ParameterValue
Conductivity0.76 mS/cm at 45 °C
Viscosity554 cP at 45 °C
Density1.444 g/cm³

Catalytic Processes

BDiMIM PF6 has been employed as a solvent in various catalytic processes, particularly in ring-opening metathesis polymerization (ROMP). It has been used successfully in the polymerization of norbornene, facilitating efficient catalyst recycling and improving reaction yields . The ionic liquid's unique properties allow for better solvation and stabilization of reactive intermediates.

Material Science

In materials science, BDiMIM PF6 is being explored for its potential in developing advanced materials. Its application in thermodynamic studies and as a component in supercapacitor electrolytes highlights its versatility. The ionic liquid's ability to dissolve a wide range of polymers and small molecules makes it suitable for creating new composite materials with enhanced properties .

Bioprocessing and Biotechnology

The compound has also found applications in bioprocessing, particularly in cell culture and transfection processes. Its biocompatibility and ability to solubilize biomolecules make it an attractive option for use in biotechnological applications . Additionally, studies have indicated its potential for use in molecular testing and chromatography.

Case Study 1: Extraction of Endosulfan

A study demonstrated the effectiveness of BDiMIM PF6 in extracting endosulfan from water using a supported liquid membrane technique. The extraction efficiency was significantly higher compared to conventional solvents, underscoring the ionic liquid's potential for environmental applications .

Case Study 2: Electrochemical Detection of ATP

Research involving carbon paste electrodes made with BDiMIM PF6 showed improved performance in the electrochemical detection of ATP. The study highlighted the ionic liquid's ability to enhance the electrode's sensitivity and stability over time, making it suitable for biomedical applications .

Comparison with Similar Compounds

1-Butyl-2,3-dimethylimidazolium hexafluorophosphate is unique compared to other similar compounds due to its specific combination of cation and anion. Similar compounds include:

These compounds share some properties with this compound but differ in their specific applications and reactivity .

Biological Activity

1-Butyl-2,3-dimethylimidazolium hexafluorophosphate (BMMIM-PF6) is an ionic liquid that has garnered attention for its diverse applications in biological and chemical processes. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and its potential applications in various fields.

Overview of this compound

BMMIM-PF6 is characterized by its low volatility and thermal stability, making it suitable for various biochemical applications. It serves as a solvent and catalyst in numerous reactions, influencing the behavior of biomolecules and cellular processes.

Target of Action
BMMIM-PF6 interacts with various biomolecules, including enzymes and proteins. It is particularly effective in facilitating biochemical reactions that require a stable environment. Its role as a green solvent aids in the separation of compounds like endosulfan from water and enhances the detection of adenosine triphosphate (ATP) in biological samples .

Mode of Action
The compound acts through several biochemical pathways:

  • Enzyme Interaction : It can stabilize or destabilize enzymes, affecting their activity.
  • Cell Signaling : BMMIM-PF6 influences cell signaling pathways, which can alter gene expression and cellular metabolism .
  • Catalytic Activity : It has been employed as a catalyst in reactions such as aldol condensations and metathesis reactions, showcasing its versatility in organic synthesis .

Cellular Effects

BMMIM-PF6 has notable effects on various cell types:

  • Irritation Potential : It can cause skin and eye irritation, indicating potential toxicity at higher concentrations.
  • Metabolic Influence : The compound modulates metabolic pathways by interacting with enzymes and cofactors, thus affecting overall cellular metabolism .

Dosage Effects

The biological effects of BMMIM-PF6 are dose-dependent:

  • Low Doses : Facilitate biochemical reactions with minimal adverse effects.
  • High Doses : Can lead to toxic responses such as respiratory irritation and skin damage .

Case Studies

Several studies have highlighted the biological activity of BMMIM-PF6:

  • Detection of ATP : BMMIM-PF6 was utilized in the preparation of carbon paste electrodes for ATP detection, demonstrating its application in biochemical assays.
  • Cellulose Processing : In catalytic pyrolysis studies, BMMIM-PF6 was shown to enhance the production of levoglucosenone from cellulose, indicating its utility in biomass conversion processes .
  • Electrochemical Applications : Research has indicated that BMMIM-PF6 can be used to develop electrochemical biosensors for clinical assays, showcasing its potential in medical diagnostics .

Comparative Analysis

The following table summarizes the key properties and applications of BMMIM-PF6 compared to other ionic liquids:

Property/FeatureBMMIM-PF6Other Ionic Liquids
Thermal Stability HighVariable
Volatility LowHigh
Biocompatibility ModerateVaries
Applications Biochemical assays, catalysisSolvents, electrolytes
Toxicity Potential Moderate (skin/eye irritation)Varies

Properties

IUPAC Name

1-butyl-2,3-dimethylimidazol-3-ium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.F6P/c1-4-5-6-11-8-7-10(3)9(11)2;1-7(2,3,4,5)6/h7-8H,4-6H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFPQAXAGSAKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1C)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F6N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047907
Record name 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227617-70-1
Record name 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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